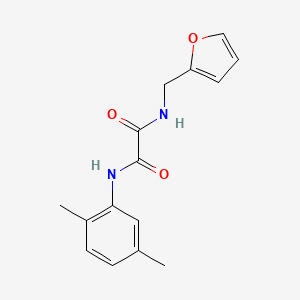![molecular formula C22H19BrO4S B5107118 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)
2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is a chemical compound that has been gaining attention in scientific research due to its potential use in various fields.
Applications De Recherche Scientifique
2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has been studied for its potential use in various fields such as cancer research, drug discovery, and organic synthesis. It has been found to exhibit cytotoxic activity against cancer cells and has shown promising results in inhibiting the growth of certain types of cancer cells. In drug discovery, it has been used as a starting material for the synthesis of new compounds with potential therapeutic applications. It has also been used as a reagent in organic synthesis for the preparation of various biologically active molecules.
Mécanisme D'action
The exact mechanism of action of 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is not fully understood. However, it has been suggested that it may exert its cytotoxic activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate exhibits cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. It has also been found to inhibit the growth of certain types of bacteria such as Staphylococcus aureus and Escherichia coli. However, its effects on normal cells and tissues are not well studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate in lab experiments is its potential use in cancer research and drug discovery. It has shown promising results in inhibiting the growth of cancer cells and has been used as a starting material for the synthesis of new compounds with potential therapeutic applications. However, its limitations include its cytotoxicity, which may limit its use in certain experiments, and the lack of knowledge about its effects on normal cells and tissues.
Orientations Futures
There are several future directions for research on 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to synthesize new compounds based on its structure and evaluate their potential therapeutic applications. Additionally, its use in organic synthesis for the preparation of biologically active molecules can also be explored.
Méthodes De Synthèse
The synthesis of 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate involves the reaction of 4-{[(4-methylphenyl)sulfonyl]methyl}benzoic acid with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid with a melting point of 116-118°C.
Propriétés
IUPAC Name |
(2-bromophenyl)methyl 4-[(4-methylphenyl)sulfonylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO4S/c1-16-6-12-20(13-7-16)28(25,26)15-17-8-10-18(11-9-17)22(24)27-14-19-4-2-3-5-21(19)23/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWKRKZQUWBMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)


![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5107087.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)
![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)
![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)
amine](/img/structure/B5107113.png)
![3,6,7-trimethyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5107121.png)
![2,4-dibromo-6-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5107127.png)